(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a cyanoacrylamido group, a tetrahydrobenzo[b]thiophene group, and a tert-butylphenyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanoacrylamido group, the tetrahydrobenzo[b]thiophene group, and the tert-butylphenyl group would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the cyanoacrylamido group might undergo addition reactions, while the tetrahydrobenzo[b]thiophene group might participate in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Heterocyclic Synthesis
- A study by Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which involved coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, yielding various derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antitumor Activities
- Research by Nikolakopoulos et al. (2006) explored 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, evaluating them as A1 adenosine receptor allosteric enhancers. This study suggested potential biological activities for these compounds, including antimicrobial properties (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
- In 2010, Shams et al. reported the synthesis of various heterocyclic derivatives containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibited significant antitumor activities in vitro (Shams, Mohareb, Helal, & Mahmoud, 2010).
Synthetic Applications and Pharmacological Activities
- The study by Amr et al. (2010) demonstrated the synthesis of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and their screening for antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights the potential pharmacological applications of these compounds (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[(E)-3-(4-tert-butylphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-23(2,3)16-10-8-14(9-11-16)12-15(13-24)21(28)26-22-19(20(25)27)17-6-4-5-7-18(17)29-22/h8-12H,4-7H2,1-3H3,(H2,25,27)(H,26,28)/b15-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHUVZLGCKLOLK-NTCAYCPXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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